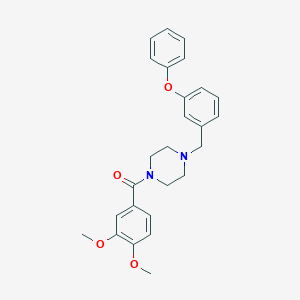![molecular formula C19H21N3O3 B247857 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B247857.png)
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized through a series of chemical reactions. In
Mechanism of Action
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine exerts its therapeutic effects through various mechanisms of action. In cancer cells, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine induces cell cycle arrest and apoptosis by inhibiting the Akt/mTOR pathway and activating the p53 pathway. In diabetes, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine improves insulin sensitivity and glucose uptake by activating the AMPK pathway and inhibiting the mTOR pathway. In neurological disorders, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine inhibits cell proliferation, induces cell cycle arrest and apoptosis, and reduces tumor growth in animal models. In diabetes, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine improves insulin sensitivity and glucose uptake in cells and animal models. In neurological disorders, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has neuroprotective effects and improves cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its ability to inhibit cancer cell growth, improve insulin sensitivity, and have neuroprotective effects. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine. First, further studies are needed to determine the optimal dosage and administration of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine for its therapeutic applications. Second, more research is needed to explore the potential of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine as a treatment for other diseases, such as cardiovascular diseases and inflammatory disorders. Third, studies are needed to investigate the potential side effects of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine and its long-term safety. Finally, research is needed to explore the potential of 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine as a drug delivery system for other therapeutic agents.
Synthesis Methods
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield 1-(3-methylphenoxy)acetyl-3-pyridinylcarboxylic acid. Finally, this compound is converted to 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine through the reaction with thionyl chloride and piperazine.
Scientific Research Applications
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been found to improve insulin sensitivity and glucose uptake in cells. In neurological disorder research, 1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects and improve cognitive function.
properties
Product Name |
1-[(3-Methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine |
|---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-2-6-17(12-15)25-14-18(23)21-8-10-22(11-9-21)19(24)16-5-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
VKCCLMRNKZOQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247796.png)